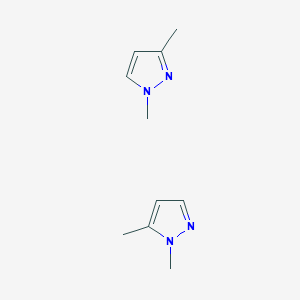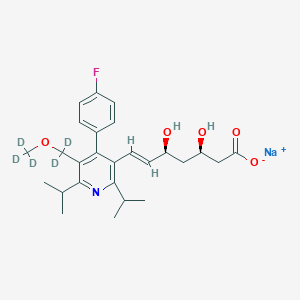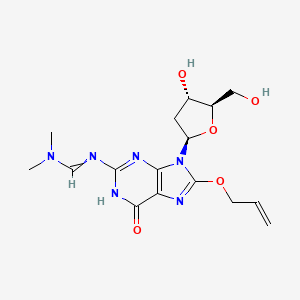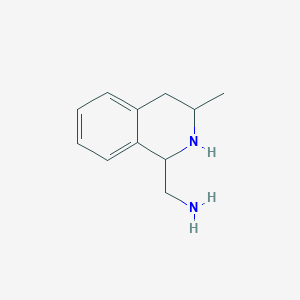![molecular formula C13H16OSi B13841819 2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)
2-[(Trimethylsilyl)oxy]naphthalene-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trimethylsilyl)oxy]naphthalene-d7 is a deuterated compound used as an intermediate in the synthesis of various labeled compounds. It is characterized by the presence of a trimethylsilyl group attached to a naphthalene ring, which is further deuterated at seven positions. This compound is valuable in research due to its stability and the presence of deuterium, which makes it useful in various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]naphthalene-d7 typically involves the introduction of a trimethylsilyl group to a deuterated naphthalene derivative. One common method is the reaction of deuterated naphthol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The use of automated systems and reactors helps in scaling up the production while maintaining the quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Trimethylsilyl)oxy]naphthalene-d7 undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or organometallic compounds in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of dihydronaphthalene derivatives.
Aplicaciones Científicas De Investigación
2-[(Trimethylsilyl)oxy]naphthalene-d7 is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of labeled compounds for analytical studies.
Biology: In the study of metabolic pathways and enzyme mechanisms using deuterium-labeled compounds.
Medicine: In the development of deuterated drugs for improved pharmacokinetic properties.
Industry: As a precursor in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Trimethylsilyl)oxy]naphthalene-d7 involves its role as an intermediate in various chemical reactions. The trimethylsilyl group provides stability and protects the naphthalene ring during reactions. The deuterium atoms help in tracing the compound in metabolic studies and analytical techniques. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Trimethylsilyl)oxy]naphthalene: Similar structure but without deuterium labeling.
2-[(Trimethylsilyl)oxy]anthracene: Contains an anthracene ring instead of naphthalene.
2-[(Trimethylsilyl)oxy]benzene: Contains a benzene ring instead of naphthalene.
Uniqueness
2-[(Trimethylsilyl)oxy]naphthalene-d7 is unique due to the presence of deuterium atoms, which makes it valuable in analytical and research applications. The trimethylsilyl group provides stability and protection during reactions, making it a versatile intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C13H16OSi |
|---|---|
Peso molecular |
223.39 g/mol |
Nombre IUPAC |
(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3/i4D,5D,6D,7D,8D,9D,10D |
Clave InChI |
HJWDNWKQENUSKL-TWBNAIBBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O[Si](C)(C)C)[2H])[2H])[2H] |
SMILES canónico |
C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)
![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)

![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)
![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)




![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)

